![molecular formula C7H5N3O2 B1400562 [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid CAS No. 1216218-95-9](/img/structure/B1400562.png)

[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid

Übersicht

Beschreibung

“[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . It’s important to note that Sigma-Aldrich, a supplier of this product, does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

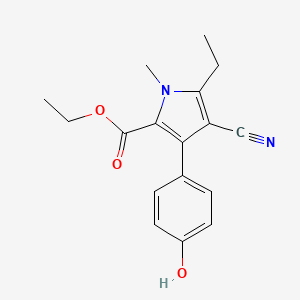

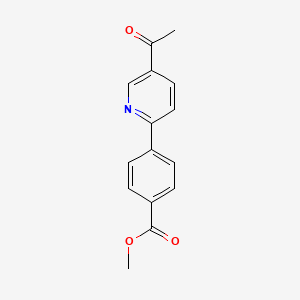

The synthesis of “[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” and its derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A series of novel triazolo[4,3-A]pyrazine derivatives were synthesized .Molecular Structure Analysis

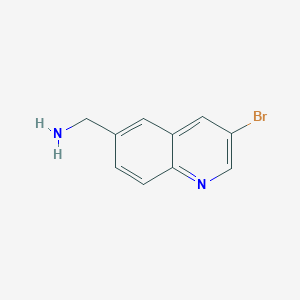

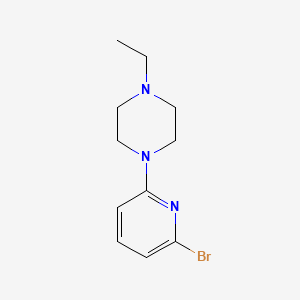

The molecular structure of “[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” is characterized by an empirical formula (Hill Notation) of C7H5N3O2 and a molecular weight of 163.13 . The SMILES string representation of the molecule is OC(=O)c1ccc2nncn2c1 .Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid” and its derivatives are complex. For instance, a series of novel triazolo[4,3-A]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .Wissenschaftliche Forschungsanwendungen

-

Cancer Treatment

- Compounds 8d, 8i and 8l exhibited cytotoxic activities with potent IC50 values of 0.41, 0.12, and 0.86 μM against MDA-MB-231 cells and IC50 values of 2.14, 1.31, and 5.31 μM against MCF-7 cells compared to Erlotinib as a reference drug (IC50 = 1.02 and 0.32 μM for MDA-MB-231 and MCF-7, respectively) .

-

Anticoagulation Therapy

-

IDO1 Catalytic Holo-Inhibitors

- The [1,2,4]Triazolo[4,3-a]pyridine has been identified as a new player in the field of IDO1 Catalytic Holo-Inhibitors .

- Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents .

- The starting hit compound is a novel chemotype based on a [1,2,4] triazolo[4,3-a]pyridine scaffold, so far underexploited among the heme binding moieties .

-

Fatty Acid-Binding Proteins (FABPs) Isoforms

-

Cytotoxic Activity

-

Heterocyclic Building Blocks

-

Azapentalenes Formation

-

IDO1 Catalytic Holo-Inhibitors

- The [1,2,4]Triazolo[4,3-a]pyridine has been identified as a new player in the field of IDO1 Catalytic Holo-Inhibitors .

- Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents .

-

Fatty Acid-Binding Proteins (FABPs) Isoforms

-

Cytotoxic Activity

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQQKUFWIVLPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

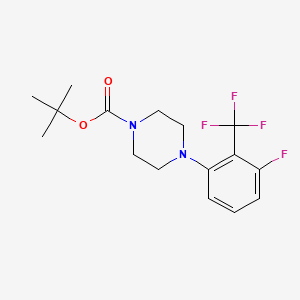

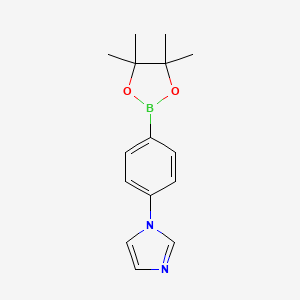

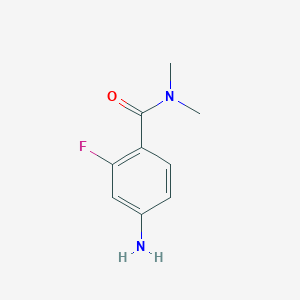

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.